[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone
Description
This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a chloro group and an isopropyl moiety at positions 2 and 5, respectively. The thiazole is linked via a methanone bridge to a piperazine ring, which is further substituted with a 1-methylbenzimidazole group at position 2. Piperazine derivatives are widely recognized for their roles in CNS therapeutics, antimicrobial agents, and enzyme inhibition .
Properties
Molecular Formula |
C19H22ClN5OS |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22ClN5OS/c1-12(2)16-15(22-18(20)27-16)17(26)24-8-10-25(11-9-24)19-21-13-6-4-5-7-14(13)23(19)3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
WPKNJOJBHYUALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview
The target molecule comprises two primary subunits:
- 2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl moiety : A chlorinated thiazole ring with an isopropyl substituent.
- 4-(1-Methyl-1H-benzimidazol-2-yl)piperazine moiety : A piperazine ring linked to a methyl-substituted benzimidazole.
These subunits are connected via a methanone bridge. Key challenges include controlling chlorination regiochemistry, introducing the isopropyl group without side reactions, and achieving efficient coupling between the thiazole and piperazine-benzimidazole units.
Synthesis of 2-Chloro-5-(Propan-2-yl)-1,3-Thiazol-4-yl Intermediate
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea or thiocyanate derivatives with α-chlorinated aldehydes or ketones.
Method A (Thiourea Cyclization) :
- Starting material : 3-Chloro-2-methylpentan-4-one is reacted with thiourea in ethanol under reflux (78°C) for 6 hours.
- Mechanism : Thiourea attacks the carbonyl carbon, followed by cyclization and elimination of water to form the thiazoline intermediate.
- Oxidation : The thiazoline is oxidized to the thiazole using MnO₂ or H₂O₂ in acetic acid.
Method B (Thiocyanate Route) :
- Starting material : 3-Chloro-2-(propan-2-yl)propanal is treated with ammonium thiocyanate in acetone at 0–5°C.
- Cyclization : The thiocyanate undergoes nucleophilic attack on the aldehyde, forming the thiazolidine intermediate.
- Chlorination : Thionyl chloride (SOCl₂) in dichloromethane introduces the 2-chloro substituent.
Table 1: Comparison of Thiazole Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| A | 72 | 95 | Scalable |
| B | 68 | 98 | Regioselective |
Introduction of the Isopropyl Group
The 5-position isopropyl group is introduced via Friedel-Crafts alkylation:
Synthesis of 4-(1-Methyl-1H-Benzimidazol-2-yl)Piperazine
Benzimidazole Formation
One-Pot Reductive Cyclization :
- Starting material : 4-Nitro-1-methyl-2-nitrosobenzene is reacted with o-phenylenediamine in ethanol/water (3:1).
- Reduction : Sodium dithionite (Na₂S₂O₄) reduces the nitro group, facilitating cyclization at 60°C for 4 hours.
- Methylation : The 1-position is methylated using methyl iodide (CH₃I) and K₂CO₃ in DMF (90% yield).
Methanone Bridge Formation
Carboxylic Acid Activation
The thiazole subunit is converted to its acyl chloride:
Coupling Reaction
- Schotten-Baumann Conditions : The acyl chloride (1 eq) is added to a solution of 4-(1-methyl-1H-benzimidazol-2-yl)piperazine (1 eq) and NaOH (2 eq) in THF/water (4:1).
- Stirring : 24 hours at room temperature.
- Isolation : The product precipitates upon acidification (HCl, pH 2–3) and is recrystallized from ethanol (yield: 65%).
Table 2: Coupling Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | THF/H₂O | 25 | 65 |
| DMAP | DCM | 0 | 72 |
| HOBt/EDC | DMF | 25 | 68 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.5% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both thiazole and benzimidazole rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and benzimidazole rings could facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on core heterocycles (thiazole, benzimidazole, piperazine) and functional group substitutions. Key comparisons include:
Key Observations :
- Thiazole vs.
- Substituent Effects : The chloro-isopropyl-thiazole group in the target compound increases lipophilicity compared to fluorophenyl or methoxyphenyl substituents in analogues . This may improve membrane permeability but reduce aqueous solubility.
- Piperazine-Bearing Groups : The 1-methylbenzimidazole substitution on piperazine distinguishes the target compound from analogues with sulfonyl () or methylpiperazine () groups. Benzimidazole’s aromaticity and hydrogen-bonding capacity could enhance interactions with biological targets like DNA topoisomerases or kinases .
Physicochemical and Pharmacokinetic Properties
Predicted properties (via computational tools like Multiwfn ) and experimental data for analogues:
The target compound’s moderate logP and rigid structure may favor blood-brain barrier penetration compared to highly polar triazole-piperazine hybrids (e.g., ). However, its solubility limitations could necessitate prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
